2-methyl-N-{6-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide
Description
2-methyl-N-{6-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide is a synthetic organic compound featuring a pyridazine core substituted with a sulfanyl group connected to a carbamoyl-methyl linker and a 4-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
2-methyl-N-[6-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c1-10(2)16(26)22-13-7-8-15(24-23-13)27-9-14(25)21-12-5-3-11(4-6-12)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIWSLXXYNZJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-{6-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide is a complex organic compound notable for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a trifluoromethyl group , a carbamoyl moiety , and a pyridazine ring , which contribute to its unique chemical properties. The structural formula can be represented as:
Key Structural Components
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Pyridazine ring : Known for its role in various pharmacological activities.
- Carbamoyl group : Often involved in enzyme inhibition mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate enzyme activity, potentially inhibiting pathways involved in disease processes.
- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It may act as an antagonist or agonist at various receptors, influencing signal transduction pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar compounds within the same class. For instance, compounds featuring pyridazine rings have shown promising results against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 (skin cancer) | < 10 |
| Compound B | HT29 (colon cancer) | < 5 |
| 2-Methyl-N-{6-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide | TBD |
Study 1: Anticancer Efficacy
In a study assessing the efficacy of pyridazine derivatives, it was found that modifications at the carbamoyl position significantly enhanced cytotoxicity against A-431 cells. The presence of the trifluoromethyl group was noted to increase the compound's potency through improved receptor affinity and metabolic stability.
Study 2: Enzyme Inhibition
Another study focused on the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. Compounds with similar structures demonstrated significant inhibition, suggesting that 2-methyl-N-{6-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide could exhibit comparable activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Core Heterocycles: The target compound’s pyridazine ring (two adjacent nitrogen atoms) differs from pyridine (one nitrogen) in analogs like 9a and furopyridine in . Pyridazine’s electron-deficient nature may enhance reactivity or binding selectivity compared to pyridine-based systems.
Substituent Effects :
- The trifluoromethyl group in the target compound and 9a improves lipophilicity and resistance to oxidative metabolism, a common strategy in drug design.
- Sulfanyl vs. Sulfamoyl : The target compound’s sulfanyl group (-S-) may increase hydrophobicity compared to the sulfamoyl (-SO2NH-) group in ’s compound , influencing solubility and membrane permeability.
- Carbamoyl Linkers : The carbamoyl-methyl spacer in the target compound provides conformational flexibility, whereas rigid linkers like dioxoisoindolinyl in may restrict rotational freedom.
Physicochemical and Functional Implications
- Melting Points : The high melting point of 9a (198–200°C) indicates strong crystalline packing, possibly due to its piperazine-carbonyl-phenyl framework. The target compound’s melting point is unreported but may vary based on substituent flexibility.
- Elemental Analysis : ’s compound shows close agreement between calculated and observed C, H, N, and S content (e.g., 58.59% C vs. 58.41% observed) , confirming purity—a critical benchmark for the target compound’s characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
